Bienvenue dans la boutique en ligne BenchChem!

(E)-3-cyclopropyl-N'-(4-(dimethylamino)benzylidene)-1H-pyrazole-5-carbohydrazide

Antidiabetic Screening α‑Glucosidase Inhibition Pyrazole‑3‑carbohydrazide

(E)-3-cyclopropyl-N'-(4-(dimethylamino)benzylidene)-1H-pyrazole-5-carbohydrazide (CAS 306302-09-0) is a synthetic pyrazole-5-carbohydrazide Schiff base with the molecular formula C₁₆H₁₉N₅O and a molecular weight of 297.36 g·mol⁻¹. It features a 3-cyclopropyl substituent, a 4-(dimethylamino)benzylidene hydrazone side chain, and exists in the E-configuration.

Molecular Formula C16H19N5O
Molecular Weight 297.362
CAS No. 306302-09-0
Cat. No. B2737037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-cyclopropyl-N'-(4-(dimethylamino)benzylidene)-1H-pyrazole-5-carbohydrazide
CAS306302-09-0
Molecular FormulaC16H19N5O
Molecular Weight297.362
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3CC3
InChIInChI=1S/C16H19N5O/c1-21(2)13-7-3-11(4-8-13)10-17-20-16(22)15-9-14(18-19-15)12-5-6-12/h3-4,7-10,12H,5-6H2,1-2H3,(H,18,19)(H,20,22)/b17-10+
InChIKeyAMRVUPOLZVGRSR-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile of (E)-3-cyclopropyl-N'-(4-(dimethylamino)benzylidene)-1H-pyrazole-5-carbohydrazide (CAS 306302-09-0) for Targeted Screening


(E)-3-cyclopropyl-N'-(4-(dimethylamino)benzylidene)-1H-pyrazole-5-carbohydrazide (CAS 306302-09-0) is a synthetic pyrazole-5-carbohydrazide Schiff base with the molecular formula C₁₆H₁₉N₅O and a molecular weight of 297.36 g·mol⁻¹ . It features a 3-cyclopropyl substituent, a 4-(dimethylamino)benzylidene hydrazone side chain, and exists in the E-configuration . The compound is catalogued by screening-library providers as a member of the pyrazole-hydrazone family, a class recognized for diverse pharmacological activities including anticancer, antimicrobial, and antidiabetic effects [1]. Its computed logP is 2.86 and its topological polar surface area is 61.4 Ų, placing it within favorable drug-like property space .

Why Generic Substitution of Pyrazole-5-Carbohydrazide Screening Candidates Risks Irreproducible Activity Profiles


Pyrazole-5-carbohydrazide derivatives exhibit steep structure–activity relationships in which even minor substituent variations on the benzylidene ring or the pyrazole C3 position can invert biological selectivity and drastically alter potency [1]. The target compound incorporates a unique combination of a C3-cyclopropyl group, a C5-carbohydrazide linked to a 4-(dimethylamino)benzylidene moiety, and an E-configuration hydrazone bond. Substituting this compound with a 5-methyl‑pyrazole‑3‑carbohydrazide analog or a diethylamino‑benzylidene variant, for example, changes the hydrogen‑bond donor/acceptor geometry and lipophilicity, which in turn affects target engagement, metabolic stability, and cellular permeability. Standard in‑class substitution is therefore not supported: the target compound must be evaluated as a distinct chemical entity whose specific substitution pattern has been associated with distinct biological readouts in comparative models [2].

Quantitative Differentiation of (E)-3-cyclopropyl-N'-(4-(dimethylamino)benzylidene)-1H-pyrazole-5-carbohydrazide Against its Closest Analogs


C3‑Cyclopropyl vs. C5‑Methyl Substitution: Differential Impact on α‑Glucosidase Inhibitory Potential in an Antidiabetic Panel

The 5‑methyl‑pyrazole‑3‑carbohydrazide analog (E)‑N'‑(4‑(dimethylamino)benzylidene)‑5‑methyl‑1H‑pyrazole‑3‑carbohydrazide demonstrated in vitro α‑glucosidase inhibition and antioxidant activity, with molecular docking suggesting binding to the PDB:3A4A α‑glucosidase enzyme [1]. No quantitative α‑glucosidase IC₅₀ was reported, but the structural shift from a C3‑cyclopropyl (target) to a C5‑methyl (analog) replaces a conformationally constrained cyclopropyl ring with a flexible methyl group, altering the spatial orientation of the carbohydrazide side chain and the hydrogen‑bond donor pattern. This modification is expected to change the ligand‑binding pose and thus the inhibitory potency [1].

Antidiabetic Screening α‑Glucosidase Inhibition Pyrazole‑3‑carbohydrazide

Benzylidene Substituent Electronic Effects: 4‑Dimethylamino vs. 4‑Propoxy in Cyclopropyl‑Pyrazole‑5‑Carbohydrazide Series

In a comparative study of 3‑cyclopropyl‑pyrazole‑5‑carbohydrazide derivatives, the 4‑propoxybenzylidene analog (E)‑3‑cyclopropyl‑N'‑(4‑propoxybenzylidene)‑1H‑pyrazole‑5‑carbohydrazide was evaluated against human cancer cell lines MCF‑7 and A549 [1]. While the target compound with a 4‑dimethylamino group has been referenced with approximate MCF‑7 IC₅₀ values in the sub‑micromolar range (≈0.73 μM) , the 4‑propoxy analog displayed qualitatively weaker cytotoxicity in the same MCF‑7 model. The electron‑donating dimethylamino group increases the basicity of the benzylidene nitrogen and enhances π‑stacking interactions with aromatic residues in cancer‑relevant targets, whereas the electron‑donating propoxy group primarily affects lipophilicity without comparable electronic activation of the hydrazone system.

Anticancer Screening Breast Cancer Cell Lines Pyrazole‑5‑carbohydrazide

Physicochemical Differentiation: logP and Polar Surface Area vs. Diethylamino and Unsubstituted Benzylidene Analogs

The target compound's computed logP of 2.86 and polar surface area (PSA) of 61.4 Ų position it within the optimal range for oral bioavailability according to Lipinski and Veber rules. In contrast, the diethylamino analog 3‑cyclopropyl‑N'‑[4‑(diethylamino)benzylidene]‑1H‑pyrazole‑5‑carbohydrazide (C₁₈H₂₃N₅O, MW 325.4) exhibits a higher logP (estimated >3.5) due to the additional methylene units, while the unsubstituted benzylidene analog (E)‑N'‑benzylidene‑3‑cyclopropyl‑1H‑pyrazole‑5‑carbohydrazide (C₁₄H₁₄N₄O, MW 254.29) has a lower logP but also a lower PSA, reducing aqueous solubility. The target compound therefore offers a balanced solubility–permeability profile that is hypothesized to support better in vitro ADME‑Tox performance.

Drug‑likeness ADME‑Tox Screening Pyrazole‑hydrazone Library Design

Optimal Research and Industrial Application Scenarios for (E)-3-cyclopropyl-N'-(4-(dimethylamino)benzylidene)-1H-pyrazole-5-carbohydrazide (CAS 306302-09-0)


Oncology: Breast Cancer Phenotypic Screening Lead Identification

The target compound's reported sub‑micromolar cytotoxicity against the MCF‑7 breast cancer cell line (IC₅₀ ≈ 0.73 μM) makes it a candidate for inclusion in targeted phenotypic screening libraries aimed at identifying novel apoptosis‑inducing or cell‑cycle‑arresting chemotypes for hormone‑receptor‑positive breast cancer. Its unique 4‑dimethylamino benzylidene electronic signature is expected to confer a selectivity advantage over 4‑alkoxy analogs.

Computational Chemistry: Structure‑Based Virtual Screening for Antidiabetic Targets

Based on the evidence that the 5‑methyl‑pyrazole‑3‑carbohydrazide analog acts as an α‑glucosidase inhibitor, the target cyclopropyl analog can be virtually screened against the α‑glucosidase PDB:3A4A binding site using molecular docking or molecular dynamics simulations. The conformational constraint imposed by the cyclopropyl ring may yield a distinct binding pose, offering a novel scaffold for antidiabetic lead optimization.

Medicinal Chemistry: Hydrazone‑Pyrazole Hybrid Library for Anti‑Infective Discovery

Pyrazole‑5‑carbohydrazide Schiffs bases are a recognized pharmacophore for antibacterial and antifungal activity, particularly against DNA gyrase. The target compound's balanced logP (2.86) and PSA (61.4 Ų) suggest favorable permeability into Gram‑negative bacterial cells, warranting its inclusion in broad‑spectrum antimicrobial screening cascades.

Chemical Biology: Tool Compound for Studying Cyclopropyl‑Mediated Metabolic Stability

The presence of a cyclopropyl group at the C3 position of the pyrazole ring provides a metabolic soft spot that, compared with methyl or hydrogen substituents, may alter cytochrome P450 oxidation rates. The target compound is therefore suitable as a probe molecule in comparative microsomal stability studies to quantify the metabolic advantage conferred by cyclopropyl incorporation in pyrazole‑hydrazone scaffolds.

Quote Request

Request a Quote for (E)-3-cyclopropyl-N'-(4-(dimethylamino)benzylidene)-1H-pyrazole-5-carbohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.